molecular formula C19H20N2O4S B2473344 methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate CAS No. 886905-39-1

methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate

Cat. No.: B2473344
CAS No.: 886905-39-1
M. Wt: 372.44
InChI Key: MNJVVBZKJMHVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, ether, and low temperatures.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and catalysts like palladium.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate is unique due to the presence of the propylsulfonyl group, which enhances its solubility and reactivity compared to its simpler analogs. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 4-[(2-propylsulfonylbenzimidazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-3-12-26(23,24)19-20-16-6-4-5-7-17(16)21(19)13-14-8-10-15(11-9-14)18(22)25-2/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJVVBZKJMHVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.